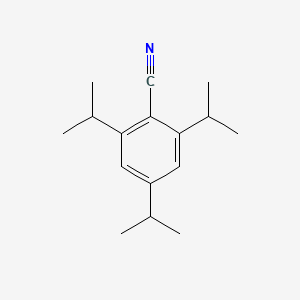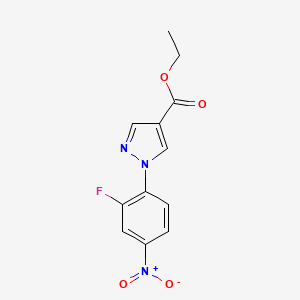
3-Fluoro-2,6-dimethoxy-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,6-dimethoxy-5-nitropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.
Métodos De Preparación
The synthesis of 3-Fluoro-2,6-dimethoxy-5-nitropyridine involves several steps. One common method is the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Further modifications, such as methoxylation and nitration, can lead to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-Fluoro-2,6-dimethoxy-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Common reagents used in these reactions include tetrabutylammonium fluoride for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Fluoro-2,6-dimethoxy-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Agrochemicals: Its derivatives may have applications as pesticides or herbicides.
Proteomics Research: It is used as a specialty product in proteomics research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2,6-dimethoxy-5-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets through its fluorine and nitro groups, which can form strong interactions with proteins and enzymes. The electron-withdrawing nature of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
3-Fluoro-2,6-dimethoxy-5-nitropyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-nitropyridine: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
3-Fluoro-2-nitropyridine:
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic effects from the fluorine, methoxy, and nitro groups, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H7FN2O4 |
|---|---|
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
3-fluoro-2,6-dimethoxy-5-nitropyridine |
InChI |
InChI=1S/C7H7FN2O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,1-2H3 |
Clave InChI |
HHJMIWKQEQKGAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)

![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)

![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B13934115.png)




